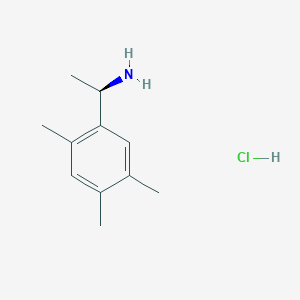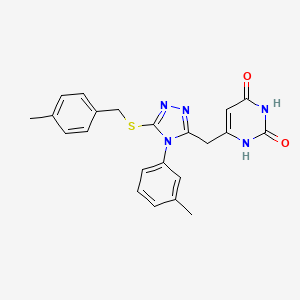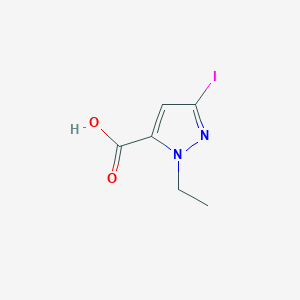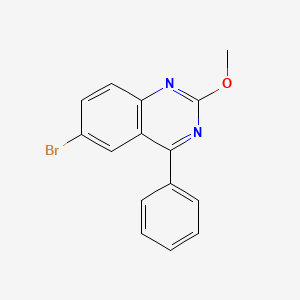
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride, also known as Tramadol hydrochloride, is a synthetic opioid analgesic drug that is commonly used for the treatment of moderate to severe pain. Tramadol hydrochloride is a racemic mixture of two enantiomers, and the (1R)-enantiomer is the active form of the drug. In recent years, Tramadol hydrochloride has gained attention among researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is complex and involves multiple pathways. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a weak mu-opioid receptor agonist, which contributes to its analgesic effects. However, it also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotions. This dual mechanism of action may contribute to (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride's potential as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects:
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has several biochemical and physiological effects. As an opioid analgesic, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride can cause respiratory depression, sedation, and constipation. It can also lead to the development of tolerance and dependence with prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has several advantages and limitations for use in lab experiments. Its dual mechanism of action makes it a promising candidate for studying the relationship between pain, mood, and emotions. However, its potential for causing respiratory depression and other side effects must be taken into account when designing experiments.
Zukünftige Richtungen
There are several future directions for research on (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride. One area of interest is its potential as an antidepressant and anxiolytic agent. Further research is needed to determine its efficacy in humans and to identify the optimal dosing and treatment regimens.
Another area of interest is the development of new formulations of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride that can mitigate its side effects and improve its analgesic properties. For example, sustained-release formulations may be developed to provide longer-lasting pain relief with fewer side effects.
Overall, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a promising candidate for further research in various scientific fields. Its dual mechanism of action and potential as an antidepressant and anxiolytic agent make it a valuable tool for studying the relationship between pain, mood, and emotions.
Synthesemethoden
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride can be synthesized through a multi-step process involving the reaction of 2,4,5-trimethoxybenzaldehyde with cyclohexanone to form the intermediate compound, 1-(2,4,5-trimethoxyphenyl)-2-(methylamino)propan-1-one. This intermediate is then reduced with sodium borohydride to form the final product, (1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is its use as an analgesic in the treatment of pain. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride is a weak mu-opioid receptor agonist and also inhibits the reuptake of serotonin and norepinephrine, which contributes to its analgesic effects.
In addition to its analgesic properties, (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has also been studied for its potential applications in treating depression, anxiety, and other psychiatric disorders. (1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride hydrochloride has been shown to have antidepressant and anxiolytic effects in animal models, although further research is needed to determine its efficacy in humans.
Eigenschaften
IUPAC Name |
(1R)-1-(2,4,5-trimethylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-7-5-9(3)11(10(4)12)6-8(7)2;/h5-6,10H,12H2,1-4H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYXEMVOYVGJRF-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[C@@H](C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,4,5-Trimethylphenyl)ethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2856052.png)


![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2856059.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2856063.png)
![N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2856064.png)
![2-((2,5-dimethylbenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2856065.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2856066.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2856068.png)

![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carbaldehyde](/img/structure/B2856072.png)
